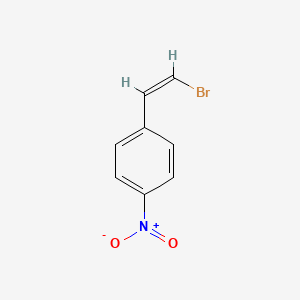
(Z)-1-(2-Bromovinyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromovinyl group and a nitrobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Bromovinyl)-4-nitrobenzene typically involves the reaction of phenols with bromoalkynes. One-pot reactions of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which can then be converted to this compound through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed C-H bond functionalization and intramolecular cyclization techniques are likely employed to achieve high yields and regioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(2-Bromovinyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the bromovinyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include substituted nitrobenzenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or hydroxylamines.
Applications De Recherche Scientifique
(Z)-1-(2-Bromovinyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-1-(2-Bromovinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Bromovinyl Phenyl Ethers: Similar in structure but differ in the functional groups attached to the phenyl ring.
(Z)-2-Bromovinyl-MIDA Boronate: A versatile building block for small molecule synthesis, used in iterative cross-coupling reactions.
Uniqueness
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is unique due to the presence of both a bromovinyl group and a nitro group on the benzene ring
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
1-[(Z)-2-bromoethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5- |
Clé InChI |
WUOJWZYDGWRQLI-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


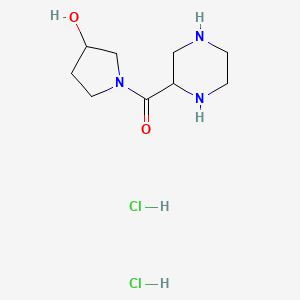
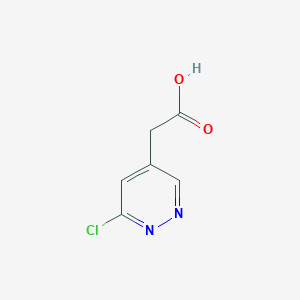
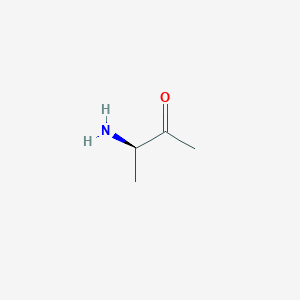
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
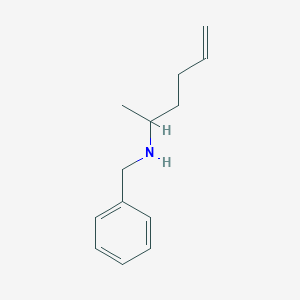
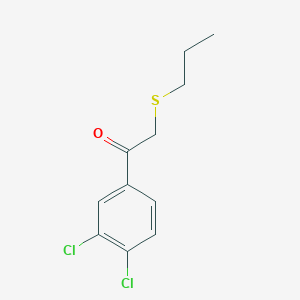
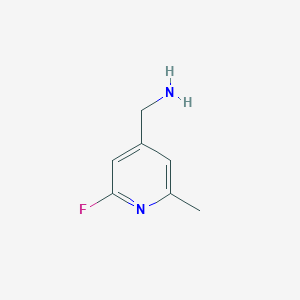
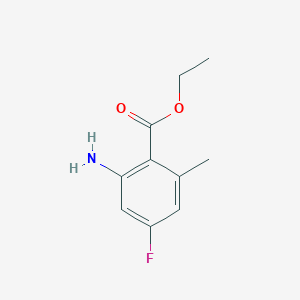
![4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
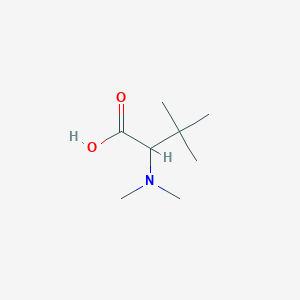
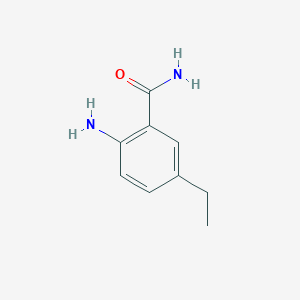
![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
![Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13649369.png)
